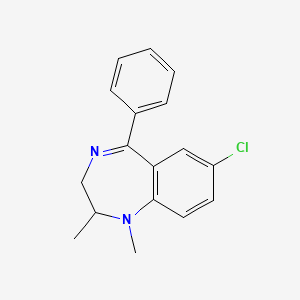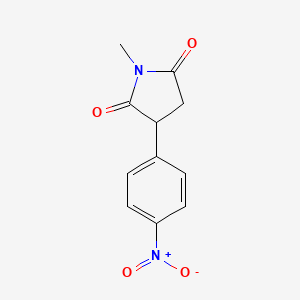![molecular formula C13H16 B14622717 (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene](/img/structure/B14622717.png)
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene is a unique organic compound characterized by its specific structural configuration This compound belongs to the class of annulenes, which are monocyclic hydrocarbons with alternating single and double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene typically involves a series of organic reactions. One common method is the cyclization of a suitable precursor, such as a diene or polyene, under specific conditions that promote the formation of the annulene ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of advanced catalytic systems. These methods aim to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds or other functional groups present in the molecule.
Substitution: The methyl group or hydrogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene has several applications in scientific research, including:
Chemistry: It serves as a model compound for studying the reactivity and properties of annulenes and related hydrocarbons.
Biology: The compound’s unique structure may be investigated for potential biological activity or as a building block for more complex molecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug design and development.
Industry: The compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its distinct chemical properties.
Wirkmechanismus
The mechanism by which (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, or affecting the stability and function of biological macromolecules. The exact mechanism depends on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene include other annulenes with different substituents or double bond configurations, such as:
Benzene: A simpler aromatic hydrocarbon with a six-membered ring and alternating double bonds.
Cyclooctatetraene: An eight-membered ring with alternating double bonds, similar to the annulene structure.
Naphthalene: A polycyclic aromatic hydrocarbon with two fused benzene rings.
Uniqueness
The uniqueness of (5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo8annulene lies in its specific structural configuration and the presence of the methyl group. This configuration imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H16 |
|---|---|
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
(5Z,7Z,9Z)-7-methyl-1,2,3,4-tetrahydrobenzo[8]annulene |
InChI |
InChI=1S/C13H16/c1-11-5-4-8-12-6-2-3-7-13(12)10-9-11/h4-5,8-10H,2-3,6-7H2,1H3/b5-4?,8-4-,10-9-,11-5-,11-9?,12-8?,13-10? |
InChI-Schlüssel |
RRIHIOHIHGJYEJ-OYGZKJKQSA-N |
Isomerische SMILES |
C/C/1=C/C=C\C2=C(CCCC2)/C=C1 |
Kanonische SMILES |
CC1=CC=CC2=C(CCCC2)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


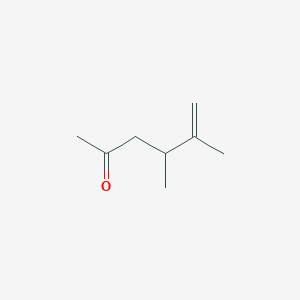
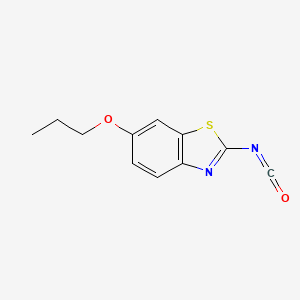
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
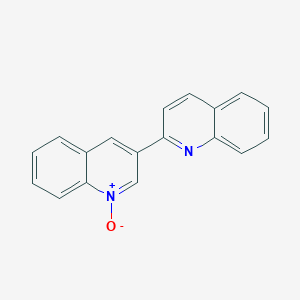
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
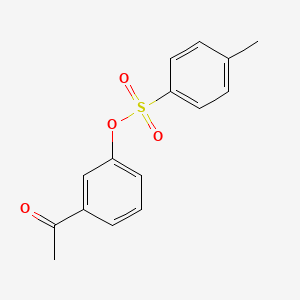

![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
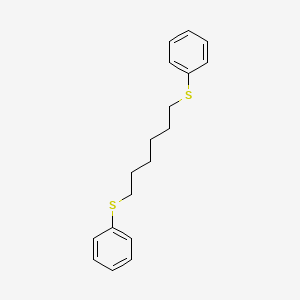
![N-[(Piperidin-4-yl)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B14622683.png)
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
